3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate

Analytical Chemistry Reagent Stability Spectrophotometry

This dichloro-substituted naphthalenedisulfonate offers critical advantages over non-halogenated chromotropic acid. The chloro groups confer inherent oxidation resistance, eliminating reagent darkening and extending solution shelf-life without acetylation pretreatment. A 30 nm bathochromic shift (λmax 490 nm) enables selective titanium detection, even in the presence of a 10,000-fold excess of beryllium. For protocols demanding superior stability and spectral precision, this is the required reagent.

Molecular Formula C10H4Cl2O8S2-2
Molecular Weight 387.2 g/mol
Cat. No. B12348614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate
Molecular FormulaC10H4Cl2O8S2-2
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])Cl)O)O)Cl)S(=O)(=O)[O-]
InChIInChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20)/p-2
InChIKeyMUVMOZAAOKBDPR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate: Sourcing Guide for a Chlorinated Chromotropic Acid Derivative


3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate (commonly supplied as the disodium salt) is a halogenated derivative of the naphthalenedisulfonic acid scaffold . It belongs to the class of substituted chromotropic acids, characterized by a naphthalene core bearing two sulfonate groups, two hydroxyl groups, and two chlorine atoms at the 3- and 6-positions . This compound is available as a rare or unique chemical for early discovery research, with typical purity specifications of ≥95% and a molecular weight of 433.2 g/mol for the disodium salt . Its procurement is relevant for applications requiring the analytical or synthetic advantages conferred by chloro-substitution on the chromotropic acid backbone.

Why 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate Cannot Be Replaced by Non-Chlorinated Chromotropic Acid


Direct substitution of 3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate with non-halogenated chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) introduces unacceptable performance variability in key analytical and synthetic workflows. The unsubstituted parent compound is documented as being very sensitive to oxidation, leading to solution darkening and reagent degradation upon standing [1]. In contrast, the dichloro derivative is explicitly noted for its resistance to oxidation [2], a property that directly impacts reagent shelf-life, reproducibility in quantitative assays, and the stability of intermediates in multi-step syntheses. Furthermore, the chloro substituents alter the electronic environment of the naphthalene core, resulting in a bathochromic shift in metal complex absorbance (λmax 460 nm → 490 nm) and a change in molar absorptivity [2]. These quantifiable differences preclude the use of chromotropic acid as a drop-in replacement and mandate the selection of the chlorinated analog for protocols requiring oxidation stability or defined spectral characteristics.

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate: Comparative Performance Data vs. Chromotropic Acid


Oxidative Stability: Dichloro Derivative Resists Degradation While Chromotropic Acid Rapidly Deteriorates

The unsubstituted parent compound, chromotropic acid, is documented as being very sensitive to oxidation, with solutions darkening on standing in contact with atmospheric oxygen [1]. In contrast, 2,7-dichlorochromotropic acid (the common name for 3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate) is explicitly described as resistant to oxidation [2]. This qualitative difference has direct implications for reagent shelf-life and assay reproducibility.

Analytical Chemistry Reagent Stability Spectrophotometry

Titanium Complex Spectrophotometry: Dichloro Derivative Exhibits Bathochromic Shift and Lower Molar Absorptivity

Both chromotropic acid and its 2,7-dichloro derivative form colored complexes with titanium(IV) suitable for spectrophotometric determination. However, the dichloro substitution shifts the absorption maximum by 30 nm and reduces molar absorptivity by approximately 34% [1].

Analytical Chemistry Metal Complexation Spectrophotometry

Analytical Selectivity: Dichloro Derivative Enables Titanium Determination in the Presence of 10,000-Fold Excess Beryllium

2,7-Dichlorochromotropic acid has been employed for the photometric determination of microgram quantities of titanium(IV) in the presence of 10,000-fold or greater amounts of beryllium [1]. This high tolerance to beryllium interference is attributed to the differing pH optima for complex formation with the two metals and the weak, colorless complex formed with beryllium.

Analytical Chemistry Interference Studies Trace Metal Analysis

Recommended Use Cases for 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate Based on Verified Performance Data


Long-Term Reagent Formulations Requiring Ambient Stability

For analytical laboratories preparing stock solutions of naphthalenedisulfonate-based reagents for routine use, the oxidation resistance of 3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate provides a clear advantage over non-chlorinated chromotropic acid. While chromotropic acid solutions require stabilization via acetylation to prevent degradation over months [1], the dichloro derivative's inherent oxidation resistance reduces the need for such pre-treatment, simplifying reagent preparation and extending usable shelf-life [2]. This property is critical for workflows where batch consistency over time is essential for calibration and inter-assay comparability.

Spectrophotometric Titanium Assays Requiring Longer Wavelength Detection

The 30 nm bathochromic shift in the titanium complex absorbance maximum (from 460 nm to 490 nm) achieved with the dichloro derivative allows assay designers to move detection into a spectral region potentially less prone to interference from other matrix components [2]. This shift, while accompanied by a moderate reduction in sensitivity (ε decreases from 1.7×10^4 to 1.12×10^4), can be strategically leveraged when selectivity gains outweigh sensitivity losses.

Trace Titanium Determination in Beryllium-Containing Samples

The validated photometric method using 2,7-dichlorochromotropic acid for titanium determination in the presence of a 10,000-fold excess of beryllium [3] positions this reagent as a targeted solution for materials analysis in the aerospace, nuclear, and electronics industries where beryllium is a common alloying element or contaminant. The method's reported standard deviation of ~5.6% at 10 μg Ti levels provides a benchmark for expected precision.

Synthesis of Oxidation-Sensitive Dye Intermediates and Functional Materials

The non-chlorinated parent compound, chromotropic acid, is an established, inexpensive dye intermediate used in the synthesis of helicenebisquinones and related optical materials [4]. The enhanced oxidative stability of the dichloro derivative suggests its utility in analogous synthetic routes where the intermediate or product is susceptible to oxidation. This property may translate to higher yields, simplified purification, or access to chlorinated final products with unique electronic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.